2,5-二羟基吡啶

描述

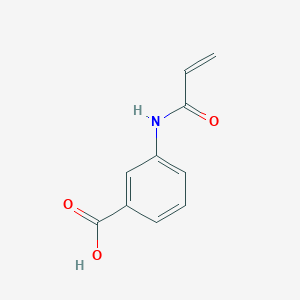

2,5-Dihydroxypyridine is a compound that has been studied for its potential applications in various chemical reactions and as a building block in organic synthesis. It is a derivative of pyridine with hydroxyl groups at the 2 and 5 positions on the aromatic ring. The presence of these hydroxyl groups significantly alters the chemical reactivity and physical properties of the molecule compared to its parent pyridine.

Synthesis Analysis

The synthesis of 2,5-dihydroxypyridine and its derivatives has been explored in several studies. A new method for the synthesis of 2,5-dihydroxypyridine has been described, which may involve steps such as hydroxylation of pyridine precursors . Additionally, the synthesis of 5-chloro-2,4-dihydroxypyridine has been reported, which could be related to the synthesis of 2,5-dihydroxypyridine by involving chlorination and hydroxylation steps . The preparation of 5-brominated derivatives of bipyridines, which are structurally related to dihydroxypyridines, has been achieved through Stille coupling reactions, indicating the potential for halogenation in the synthesis of substituted dihydroxypyridines .

Molecular Structure Analysis

The molecular structure of 2,5-dihydroxypyridine is characterized by the pyridine ring and the position of the hydroxyl groups. The hydroxyl groups can participate in hydrogen bonding and affect the molecule's electronic distribution, which is crucial for its reactivity. The structure of 2,5-dihydroxypyridine has not been explicitly discussed in the provided papers, but the structure-activity relationships of related bipyridines have been studied, suggesting that the position of substituents on the pyridine ring is important for biological activity and binding .

Chemical Reactions Analysis

2,5-Dihydroxypyridine can undergo various chemical reactions due to its reactive hydroxyl groups. The oxidation of 2,5-dihydroxypyridine has been studied, showing that it consumes oxygen and yields formate and maleamate as products, indicating its potential role in enzymatic reactions . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has also been examined, which may provide insights into the reactivity of the 2,5-dihydroxypyridine molecule under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dihydroxypyridine are influenced by its functional groups and molecular structure. While the specific properties of 2,5-dihydroxypyridine are not detailed in the provided papers, the properties of related compounds, such as the thermotropic liquid crystalline behavior of a substituted bipyridine, have been analyzed . The ultraviolet absorption spectra of dihydroxypyridines have been surveyed, which could be relevant for understanding the photophysical properties of 2,5-dihydroxypyridine .

科学研究应用

新陈代谢和酶促过程

- 氧化和双加氧酶活性:已使用高度纯化的加氧酶对 2,5-二羟基吡啶的氧化进行了研究,揭示了反应的双加氧酶性质,并表明分子氧的添加和 N-甲酰基的解水解是由一个酶完成的(Gauthier & Rittenberg, 1971)。

化学结构和光谱

- 分子形式和光谱分析:通过紫外和红外光谱分析了不同介质中 2,5-二羟基吡啶的不同形式,并计算了电子吸收光谱和 π 电子电荷分布 (Grachev et al., 1973)。

生化反应

- DNA 损伤和氧化还原循环:探索了 3-羟基吡啶代谢为 2,5-二羟基吡啶、其氧化还原循环活性以及在体外损伤 DNA 的能力,表明了重大的生化意义 (Kim & Novak, 1990)。

- π 电子结构和反应性:研究了不同条件下 2,5-二羟基吡啶的 π 电子结构和反应性,建立了这些分子的反应性和性质之间的相关性 (Grachev et al., 1973)。

合成和生物降解中的应用

- 亚砜的还原:发现与 2,5-二羟基吡啶相关的 2,6-二羟基吡啶是亚砜脱氧的有效试剂,表明在合成化学中具有潜在应用 (Miller et al., 2000)。

- 生物降解途径:伯克霍尔德菌属菌株 MAK1 在不积累烟碱蓝的情况下利用 2-羟基吡啶的能力导致发现了一种涉及 2,5-二羟基吡啶的新型生物降解途径 (Petkevičius et al., 2018)。

安全和危害

When handling 2,5-Dihydroxypyridine, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers There are several relevant papers on 2,5-Dihydroxypyridine. One paper discusses the biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and its mutants . Another paper titled “The Metabolism of Nicotinic Acid” discusses the oxidation of 2,5-dihydroxypyridine, an intermediate in nicotinic acid catabolism .

属性

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydroxypyridine | |

CAS RN |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

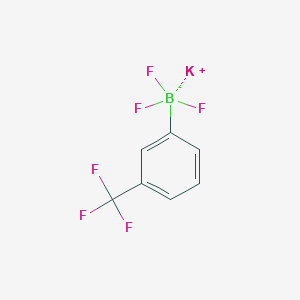

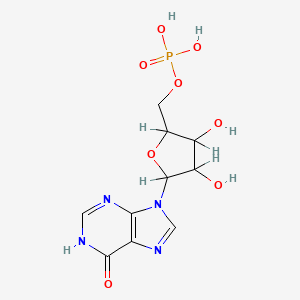

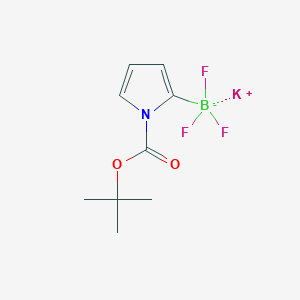

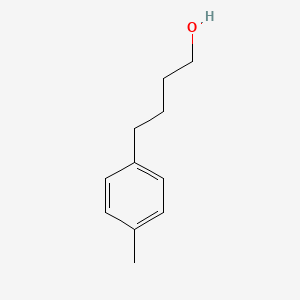

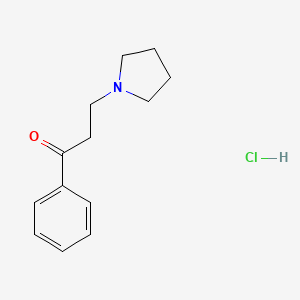

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)